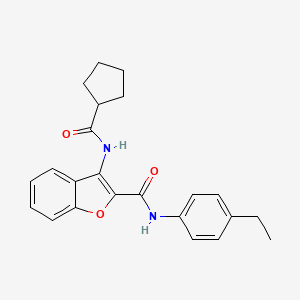

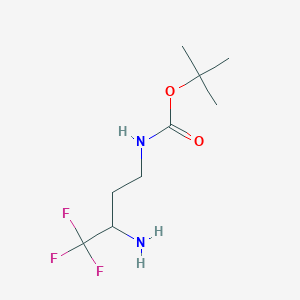

![molecular formula C22H22N2O5S2 B2895499 Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895265-12-0](/img/structure/B2895499.png)

Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For a similar compound, “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”, the predicted density is 1.517±0.06 g/cm3, the melting point is 123-124 °C, the boiling point is 428.3±55.0 °C, and the flash point is 212.8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiophene derivatives have been used in the synthesis of anticancer agents . The presence of the thiophene moiety in the compound structure suggests potential applications in cancer treatment. Research could explore its efficacy against various cancer cell lines and its mechanism of action in inhibiting tumor growth.

Anti-inflammatory and Analgesic Properties

Compounds containing thiophene have shown anti-inflammatory and analgesic activities . This compound could be investigated for its potential to reduce inflammation and pain in clinical settings, possibly offering new avenues for treating chronic inflammatory diseases.

Antimicrobial and Antifungal Effects

The thiophene ring is a common feature in drugs with antimicrobial and antifungal properties . This compound could be studied for its effectiveness against a range of pathogenic microorganisms, contributing to the development of new antibiotics or antifungal medications.

Kinase Inhibition

Thiophene derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and cell regulation. The compound could be valuable in the study of kinase-related pathways and diseases, including cancer and inflammatory disorders.

Antioxidant Capacity

Antioxidants are crucial for protecting cells from oxidative stress. Thiophene compounds have demonstrated antioxidant properties . This compound could be researched for its potential to scavenge free radicals and protect against oxidative damage.

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors . This compound could be explored for its potential use in hormone-related conditions, such as breast cancer and osteoporosis, by influencing estrogen receptor activity.

Anti-arrhythmic and Anti-anxiety Effects

Thiophene compounds have been reported to possess anti-arrhythmic and anti-anxiety functions . This suggests possible applications in cardiovascular and mental health, where the compound could be used to stabilize heart rhythm or alleviate anxiety symptoms.

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives also attract interest in material science . The compound could be investigated for its properties in the context of electronic materials, such as conductive polymers, due to the thiophene ring’s ability to conduct electricity.

Eigenschaften

IUPAC Name |

methyl 3-[[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-16-8-10-17(11-9-16)14-23-20(25)15-24(18-6-4-3-5-7-18)31(27,28)19-12-13-30-21(19)22(26)29-2/h3-13H,14-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQQBDNTKINURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

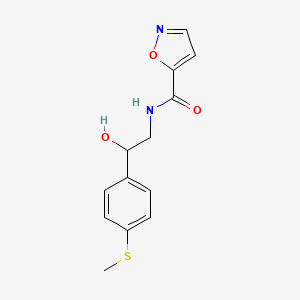

![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)

![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)

![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)

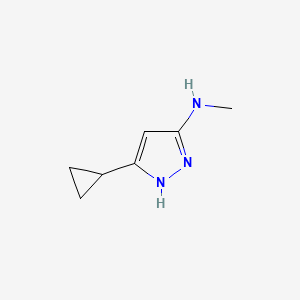

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)

![2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2895433.png)

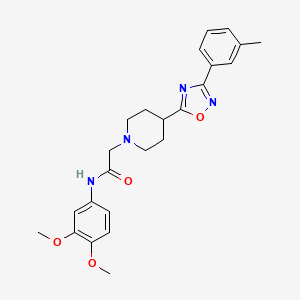

![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)